molecular formula C10H14ClNO B2430495 1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride CAS No. 2152636-99-0

1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride

Cat. No.: B2430495
CAS No.: 2152636-99-0
M. Wt: 199.68
InChI Key: PKRVJKLNADVNFA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to yield the tetrahydroisoquinoline derivative. The resulting compound is then subjected to a reduction reaction using sodium borohydride or lithium aluminum hydride to obtain the desired methanol derivative. Finally, the hydrochloride salt is formed by reacting the methanol derivative with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group in the methanol derivative can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: More saturated tetrahydroisoquinoline derivatives.

    Substitution: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride can be compared with other similar compounds such as:

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methanol group.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups, which may alter its biological activity and chemical properties.

    1,2,3,4-Tetrahydroisoquinolin-1-ylmethanol: A similar compound with the methanol group at a different position on the isoquinoline ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other tetrahydroisoquinoline derivatives.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-7-8-1-2-9-3-4-11-6-10(9)5-8;/h1-2,5,11-12H,3-4,6-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRVJKLNADVNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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